N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene sulfonamide group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the naphthalene sulfonamide
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide has shown biological activity, making it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
Uniqueness: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c21-13-11-16(18-8-4-14-24-18)10-12-20-25(22,23)19-9-3-6-15-5-1-2-7-17(15)19/h1-9,14,16,20-21H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBQQUFCZWGZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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